8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one
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Overview
Description
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties.
Preparation Methods
The synthesis of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents under specific conditions. One common method includes the alkylation of phthalazinone with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, ethanol), bases (e.g., potassium carbonate), and specific catalysts depending on the desired reaction. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted phthalazinones .
Scientific Research Applications
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . The compound may also induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one can be compared with other phthalazinone derivatives such as:
Azelastin: An antihistamine used for treating allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent.
What sets this compound apart is its unique combination of a chloro and methylsulfonylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
8-chloro-2-(2-methylsulfonylethyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-18(16,17)6-5-14-11(15)10-8(7-13-14)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQPHZQMFAQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)C2=C(C=CC=C2Cl)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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